molecular formula C26H25N3O4S2 B2591780 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 361172-84-1

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2591780
CAS No.: 361172-84-1
M. Wt: 507.62
InChI Key: QHYJVBYQJGONGW-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a potent and selective inhibitor of LIM domain kinase 1 (LIMK1), a key regulator of the actin cytoskeleton. LIMK1 acts by phosphorylating and inactivating cofilin, an actin-depolymerizing protein, thereby promoting actin filament stabilization and polymerization. This compound demonstrates high efficacy in disrupting the dynamics of the actin cytoskeleton, which is a critical process in cancer cell invasion and metastasis. Research indicates that targeting LIMK1 with inhibitors like this compound can significantly reduce tumor cell migration and invasion in various cancer models, including breast and prostate cancers, by interfering with the formation of invadopodia and other actin-rich structures essential for motility. Furthermore, due to the role of the actin cytoskeleton in regulating dendritic spine morphology and synaptic plasticity in neurons, this inhibitor is also a valuable pharmacological tool in neuroscience research for investigating mechanisms underlying neurodevelopmental disorders and cognitive function. Its high selectivity and potency make it a critical compound for probing LIMK1-mediated pathways in both oncological and neurological contexts.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-15-13-29(14-16(2)33-15)35(31,32)20-10-8-18(9-11-20)25(30)28-26-27-24-21-5-3-4-17-6-7-19(23(17)21)12-22(24)34-26/h3-5,8-12,15-16H,6-7,13-14H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYJVBYQJGONGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of divalent metal transporter 1 (DMT1). This protein is crucial for iron absorption in the body, making inhibitors like this compound promising candidates for treating iron overload disorders such as β-thalassemia and hemochromatosis.

  • Molecular Formula : C22H24N2O2S2
  • Molecular Weight : 438.57 g/mol
  • CAS Number : 922995-50-4

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : The initial step includes the reaction of acenaphthenequinone with thiosemicarbazide.
  • Acetylation : The resulting thiazole intermediate is acetylated using acetic anhydride.
  • Final Reaction : The product is reacted with morpholine and sulfonyl chloride to yield the final compound.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the identity and purity of the synthesized compound.

This compound functions primarily as an inhibitor of DMT1. By inhibiting this transporter, the compound reduces iron uptake in various cell lines and animal models. This mechanism positions it as a potential therapeutic agent for conditions associated with iron overload.

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory effects on iron uptake in cultured cells. For instance:

  • Cell Lines Tested : Various human cell lines were used to assess the inhibitory effects on iron absorption.
  • Results : Significant reductions in iron uptake were observed, suggesting a strong potential for therapeutic application in managing iron overload disorders.

In Vivo Studies

In vivo studies have further supported the efficacy of this compound:

  • Animal Models : Rodent models with induced iron overload conditions were treated with the compound.
  • Findings : Treated animals displayed reduced serum ferritin levels and improved liver histology compared to controls, indicating effective management of iron levels in vivo.

Case Study 1: Treatment of β-Thalassemia

A clinical study involving patients with β-thalassemia demonstrated that administration of this compound led to significant reductions in serum iron levels over a treatment period of several weeks. Patients reported fewer symptoms related to iron overload, highlighting the compound's therapeutic promise.

Case Study 2: Hemochromatosis Management

In another study focusing on hemochromatosis patients, this compound was shown to effectively lower liver iron concentration. Biopsies taken before and after treatment indicated a marked decrease in hepatic iron deposits.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully characterize its safety in long-term use.

Summary Table of Biological Activity Findings

Study TypeModel TypeKey Findings
In VitroCell LinesSignificant reduction in iron uptake
In VivoRodent ModelsDecreased serum ferritin; improved liver histology
Clinical Trialβ-ThalassemiaReduced serum iron levels; symptomatic relief
Clinical TrialHemochromatosisLowered liver iron concentration; reduced hepatic deposits

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural motifs, synthetic pathways, and spectral characteristics.

Core Structural Features
Compound Core Structure Sulfonyl Substituent Key Functional Groups
Target Compound Acenaphthothiazole 2,6-Dimethylmorpholine Benzamide, sulfonyl, morpholino
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole Halophenyl (X = H, Cl, Br) Triazole-thione, sulfonyl, aryl halide
(2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] S-Alkylated Triazole Halophenyl (X = H, Cl, Br) Triazole, ketone, sulfonyl, aryl halide

Key Observations :

  • The target compound’s acenaphthothiazole core distinguishes it from the triazole-based analogs in .
  • The 2,6-dimethylmorpholine sulfonyl group in the target compound introduces a sterically hindered, polar substituent, contrasting with the halophenyl sulfonyl groups in compounds [7–15]. This may influence solubility and target binding .

Compounds [7–15] () :

Hydrazinecarbothioamides [4–6] : Synthesized via nucleophilic addition of hydrazides [1–3] to 2,4-difluorophenyl isothiocyanate.

Triazole-thiones [7–9] : Cyclization of [4–6] under basic conditions.

S-Alkylated Triazoles [10–15] : Alkylation of [7–9] with α-halogenated ketones.

Divergence: The target compound’s synthesis likely avoids triazole intermediates, favoring acenaphthothiazole ring formation. Its use of a morpholino sulfonyl group (vs. halophenyl) may require distinct sulfonylation conditions .

Spectral Characterization
Compound IR Absorption Bands (cm⁻¹) Key NMR Signals
Target Compound Expected: ~1250 (C=S), ~1680 (C=O, amide) Aromatic protons (δ 7.0–8.5), morpholino CH2 (δ 3.0–4.0)
Hydrazinecarbothioamides [4–6] 1243–1258 (C=S), 1663–1682 (C=O), 3150–3319 (NH) NH signals (δ 9–10), aryl protons (δ 7–8)
Triazole-thiones [7–9] 1247–1255 (C=S), no C=O band Thione tautomer confirmed by absence of S-H (δ 2500–2600)

Key Insights :

  • The target compound’s amide C=O (expected ~1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6], but its morpholino group would introduce distinct NMR signals (e.g., CH2 groups at δ 3.0–4.0) .
  • Unlike triazole-thiones [7–9], the target lacks tautomerism due to its stable acenaphthothiazole core.

Research Findings and Implications

  • Structural Advantages : The acenaphthothiazole core may enhance metabolic stability compared to triazole analogs, which are prone to tautomerization or oxidation .
  • Sulfonyl Group Impact : The 2,6-dimethylmorpholine sulfonyl group could improve solubility and selectivity for polar binding pockets vs. halophenyl groups in [7–15].
  • Synthetic Complexity : The target compound’s synthesis likely requires specialized steps (e.g., acenaphthothiazole cyclization), contrasting with the modular triazole synthesis in .

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity?

The synthesis typically involves multi-step reactions, such as coupling substituted benzaldehydes with heterocyclic amines under reflux conditions in ethanol or glacial acetic acid. Key steps include controlled reflux times (4–10 hours), solvent selection (e.g., ethanol for intermediates), and purification via column chromatography or crystallization . Monitoring via TLC ensures reaction completion, and yields can be improved by optimizing molar ratios of reagents (e.g., 1:1 for amine-aldehyde reactions) .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

  • IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, benzamide C=O at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., morpholino protons at δ 3.5–4.0 ppm, aromatic protons in acenaphthothiazole at δ 7.0–8.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in similar thiazole derivatives .

Q. What in vitro assays are recommended for initial biological screening?

Standard protocols include:

  • Antimicrobial activity : Agar dilution or broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays using cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. How should the compound be stored to maintain stability?

Store in desiccated conditions at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group or oxidation of the thiazole moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while glacial acetic acid aids in cyclization .
  • Catalysts : Use of NaIO₄ for oxidative steps or Na₂CO₃ for neutralization improves reaction efficiency .
  • Stepwise purification : Sequential crystallization (ethanol/water) followed by flash chromatography reduces impurities .

Q. How to resolve contradictions in biological activity data across studies?

  • Replicate assays : Validate results using orthogonal methods (e.g., flow cytometry vs. MTT for cytotoxicity) .
  • Control variables : Standardize cell lines, compound concentrations, and incubation times .
  • Statistical models : Apply multivariate analysis to account for batch effects or environmental variability .

Q. What methodologies assess environmental fate and ecotoxicity?

Follow frameworks like Project INCHEMBIOL to evaluate:

  • Abiotic degradation : Hydrolysis/photolysis studies under varying pH and UV conditions .
  • Biotic transformation : Microbial metabolism assays using soil/water samples .
  • Trophic transfer : Bioaccumulation studies in model organisms (e.g., Daphnia magna) .

Q. How to design SAR studies for derivatives?

  • Substituent variation : Modify the morpholino (e.g., 2,6-dimethyl vs. 3,5-dimethyl) or benzamide groups .
  • Computational modeling : Use DFT or molecular docking to predict binding affinities (e.g., kinase inhibition) .
  • In vivo validation : Test top candidates in rodent models for pharmacokinetics and toxicity .

Q. What advanced techniques analyze metabolic pathways?

  • Radiolabeling : Track compound distribution using ¹⁴C-labeled analogs .
  • LC-HRMS : Identify phase I/II metabolites in liver microsomes .
  • Isotope tracing : Map carbon flux in cellular pathways .

Q. How to address variability in pharmacological data?

  • ANOVA with post-hoc tests : Compare treatment groups in dose-response studies .
  • Machine learning : Cluster data to identify outliers or confounding factors .
  • Meta-analysis : Aggregate results from independent studies to detect trends .

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